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Compound of Interest

Compound Name:
1-(2-bromoethyl)-5-chloro-1H-

indole

CAS No.: 169674-07-1

Cat. No.: B2890039 Get Quote

Executive Summary: The 5-Chloroindole
Pharmacophore
The indole scaffold is ubiquitous in nature, serving as the core of tryptophan, serotonin, and

auxins. However, the introduction of a chlorine atom at the C5 position creates a distinct

pharmacophore with altered electronic and physicochemical properties.[1][2] 5-Chloroindole

derivatives are not merely structural analogs; they represent a "privileged structure" in

medicinal chemistry.[2][3][4]

The biological significance of the 5-chloro substitution stems from three critical factors:

Metabolic Stability: The C5 position of the indole ring is a primary site for metabolic oxidation

(hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, significantly

extending the half-life (

) of the molecule in vivo.

Lipophilicity (

): The chlorine atom increases lipophilicity, enhancing membrane permeability and blood-
brain barrier (BBB) penetration, which is vital for CNS-active agents.
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Electronic Effects: The electron-withdrawing inductive effect (-I) of chlorine modulates the

acidity of the indole N-H and the electron density of the pyrrole ring, influencing

stacking interactions within receptor binding pockets.

Structural Activity Relationship (SAR) Analysis
The biological potency of 5-chloroindole derivatives is often superior to their non-halogenated

or 5-fluoro/bromo counterparts.

The "Cl-Effect" in Binding Pockets
In kinase inhibitors (e.g., targeting EGFR), the 5-Cl substituent often occupies a specific

hydrophobic pocket (Gatekeeper residue proximity).

Steric Fit: Chlorine (Van der Waals radius ~1.75 Å) provides an optimal steric fill for

hydrophobic clefts that are too large for fluorine (~1.47 Å) but too small for iodine (~1.98 Å).

Halogen Bonding: The 5-Cl atom can participate in halogen bonding (R-X···Y), where the

localized positive electrostatic potential (sigma-hole) on the chlorine interacts with backbone

carbonyl oxygens or nitrogen acceptors in the target protein.

Therapeutic Applications & Mechanistic
Pathways[1][2][4][5][6][7]
Oncology: Dual EGFR/BRAF Inhibition
Recent studies have highlighted 5-chloroindole-2-carboxylate derivatives as potent inhibitors of

mutant EGFR (T790M) and BRAF (V600E) pathways. These mutations are drivers in non-small

cell lung cancer (NSCLC) and melanoma.

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The indole core

mimics the purine ring of ATP, while the 5-Cl substituent stabilizes the molecule within the ATP-

binding pocket via hydrophobic interactions with Val726 and Met793 (in EGFR).

Quantitative Efficacy (Select Derivatives):
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Compound ID Target IC50 (nM)
Reference
Standard

Fold Potency
vs Standard

3e (5-Cl-indole-

2-carboxylate)
EGFR (WT) 68 Erlotinib (80 nM) 1.2x

3e BRAF (V600E) ~40
Vemurafenib (30

nM)
0.75x

RS4690
DVL1 (Wnt

Pathway)
740 - -

Visualization: EGFR/BRAF Signaling Blockade
The following diagram illustrates the signal transduction cascade and the precise intervention

points of 5-chloroindole derivatives.
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Caption: Dual inhibition mechanism of 5-chloroindole derivatives on EGFR and BRAF kinases,

halting downstream proliferation signaling.

Microbiology: Antibiofilm & Quorum Quenching
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Unlike traditional antibiotics that kill bacteria (imposing selective pressure), 5-chloroindole (5CI)

acts as an antivirulence agent. It functions as a non-native ligand for quorum sensing

receptors, effectively "jamming" bacterial communication.

Key Findings:

Target:Uropathogenic Escherichia coli (UPEC), S. aureus, V. parahaemolyticus.

Mechanism: Downregulation of virulence genes (fimA, papA) and inhibition of curli fimbriae

production.

Synergy: 5CI potentiates the activity of aminoglycosides against persister cells.

Antimicrobial Data Profile:

Organism Compound MIC (µg/mL)
Biofilm Inhibition
(%) @ 20 µg/mL

E. coli (UPEC) 5-Chloroindole 75 66%

S. aureus 5-Chloroindole 50 ~45%

V. parahaemolyticus 4-Chloroindole* 50 High

*Note: While 5-chloroindole is potent, 4-chloroindole also shows significant activity in Vibrio

species.

Technical Protocols
Synthesis: Copper-Catalyzed Halogen Exchange
Objective: Synthesize 5-chloroindole from 5-bromoindole. This method is preferred over direct

chlorination due to regioselectivity issues with electrophilic aromatic substitution on indoles.

Reagents:

5-Bromoindole (1.0 eq)

CuCl (Cuprous chloride, 2.0 eq)
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NMP (N-methyl-2-pyrrolidone, solvent)

Ethyl acetate / Hexanes (for extraction/purification)

Self-Validating Workflow:

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve 5-bromoindole (e.g., 1.96 g, 10 mmol) in NMP (20 mL).

Validation: Solution must be clear before adding catalyst.

Catalyst Addition: Add CuCl (1.98 g, 20 mmol) in a single portion.

Note: The reaction mixture will turn dark/opaque.

Reaction: Heat the mixture to 140°C under an inert atmosphere (

or Ar) for 6–8 hours.

Monitoring: Check via TLC (20% EtOAc in Hexanes). The 5-bromoindole spot (

) should disappear, replaced by the 5-chloroindole spot (

slightly higher due to lower polarizability).

Quench: Cool to room temperature. Pour the mixture into 100 mL of 20% aqueous ammonia.

Stir for 30 minutes.

Causality: Ammonia complexes the copper salts, turning the aqueous layer deep blue,

facilitating phase separation.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x

50 mL) to remove residual NMP.

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Gradient: 0-15%
EtOAc/Hexanes).
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Yield: Expected yield 85-92%.

Biological Assay: Biofilm Inhibition (Crystal Violet
Method)
Objective: Quantify the ability of 5-chloroindole to inhibit biofilm formation without killing the

bacteria (sub-MIC).

Workflow Visualization:

1. Inoculation
(1:100 dilution of O/N culture)

2. Treatment
(Add 5-Cl-Indole @ 0-100 µg/mL)

3. Incubation
(24h @ 37°C, Static)

4. Washing
(Remove planktonic cells)

5. Staining
(0.1% Crystal Violet, 20 min)

6. Solubilization
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7. Readout
(OD @ 570 nm)
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Caption: Step-by-step workflow for the Crystal Violet biofilm inhibition assay.

Protocol Steps:

Culture: Grow E. coli UPEC in LB broth overnight. Dilute 1:100 into fresh LB.

Plating: Add 100 µL of diluted culture into 96-well polystyrene plates.

Dosing: Add 5-chloroindole (dissolved in DMSO) to achieve final concentrations of 10, 20,

50, and 75 µg/mL. Include a DMSO-only control.

Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

Incubation: Incubate statically at 37°C for 24 hours.

Quantification:

Discard media (planktonic cells).

Wash wells 3x with PBS.

Stain with 0.1% Crystal Violet for 20 mins.
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Wash 3x with water and dry.

Solubilize dye with 95% Ethanol.

Measure Absorbance at 570 nm.[5]

Calculation: % Inhibition =

.

Future Outlook
The 5-chloroindole scaffold is evolving beyond simple substitution. Current trends point toward

hybrid molecules:

Indole-Quinoline Hybrids: For enhanced antimalarial activity.[6]

PROTACs: Using 5-chloroindole moieties as warheads to degrade specific oncogenic

proteins rather than just inhibiting them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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